N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide
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Overview
Description
N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide typically involves the formation of the benzimidazole core followed by the introduction of the ethyl and methyl substituents. One common method involves the cyclization of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions to form the benzimidazole ring. Subsequent alkylation reactions introduce the ethyl and methyl groups.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs catalytic processes to enhance yield and selectivity. For instance, the use of nickel or palladium catalysts can facilitate the cyclization and alkylation steps. Additionally, continuous flow reactors may be used to optimize reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide can undergo various chemical reactions including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: Reduction of the benzimidazole ring can yield dihydrobenzimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce dihydrobenzimidazole derivatives.
Scientific Research Applications
N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Its derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide
- N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]butanamide
- N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-2-phenylacetamide
Uniqueness
N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl and methyl groups can enhance its stability and bioavailability compared to other benzimidazole derivatives.
Properties
IUPAC Name |
N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-3-22-17-10-5-4-9-16(17)21-18(22)11-12-20-19(23)15-8-6-7-14(2)13-15/h4-10,13H,3,11-12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDKQSLRBPAXLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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